molecular formula C4H5NO B1590312 2-Methyloxazole CAS No. 23012-10-4

2-Methyloxazole

Cat. No. B1590312
CAS RN: 23012-10-4
M. Wt: 83.09 g/mol
InChI Key: ZCHCHJQEWYIJDQ-UHFFFAOYSA-N
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Description

2-Methyloxazole is a heterocyclic compound with the molecular formula C4H5NO. It is a five-membered ring structure with one nitrogen and one oxygen atom . It has a wide range of applications in the field of pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more .


Synthesis Analysis

The synthesis of oxazolines, including 2-Methyloxazole, is a complex process that involves various synthetic protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . For instance, a series of 2-Methyloxazole derivatives were synthesized by Patel et al., which exhibited significant antibacterial potential .


Molecular Structure Analysis

The molecular structure of 2-Methyloxazole consists of a five-membered ring with one nitrogen and one oxygen atom. The average mass of 2-Methyloxazole is 83.089 Da, and its monoisotopic mass is 83.037117 Da .


Chemical Reactions Analysis

The chemistry of heterocyclic compounds like 2-Methyloxazole is complex and intriguing. These compounds play a major role in many important chemical reactions, both as intermediates and as final products . For example, 2-Methyloxazole derivatives have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry .


Physical And Chemical Properties Analysis

2-Methyloxazole has a density of 1.0±0.1 g/cm3, a boiling point of 82.3±9.0 °C at 760 mmHg, and a vapor pressure of 88.1±0.1 mmHg at 25°C. It has a molar refractivity of 21.5±0.3 cm3, and its polar surface area is 26 Å2 .

Scientific Research Applications

Synthesis of Derivatives for Drug Abuse Treatment

2-Methyloxazole derivatives have been synthesized as mGluR5 antagonists for potential use in treating drug abuse. A specific process was developed to convert the aldehyde group in 2-methyloxazole-4-carboxaldehyde into a more versatile intermediate, which was then used to create oxazole analogues through a modified Sonogashira coupling reaction (Iso & Kozikowski, 2006).

Anticancer Research

A study explored the synthesis of 2-Methyl-4,5-Disubstituted Oxazoles as antitubulin agents for cancer treatment. These compounds showed significant antiproliferative activity against a variety of cancer cell lines and were able to bind to the colchicine site of tubulin, inhibiting tubulin polymerization at submicromolar concentrations. Some of these compounds also induced apoptosis, suggesting their potential as anticancer drugs (Romagnoli et al., 2017).

Gold-Catalyzed Oxazoles Synthesis

A study reported the synthesis of 5-aryl-2-methyloxazole derivatives via gold-catalyzed alkyne oxidation. These compounds displayed strong inhibitory activities against various cancer cell lines, particularly the MCF-7 cell line. This suggests their potential utility in the development of new anticancer therapies (Wu et al., 2013).

Novel Antitumor 2-Methyloxazole Derivatives

Amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, incorporating 2-methyloxazole, have shown promising antitumor properties. These compounds induced and were biotransformed by cytochrome P450 1A1, leading to the formation of active metabolites with potential suitability for clinical evaluation (Bradshaw et al., 2002).

Novel Antiviral Agents

A series of novel 4,2-bisheterocycle tandem derivatives consisting of a methyloxazole and thiazole subunit were synthesized and found to inhibit human influenza A virus. Some analogues exhibited moderate biological activity, suggesting their potential as leads for antiviral research (Wang et al., 2005).

Safety And Hazards

2-Methyloxazole can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful to aquatic life with long-lasting effects . Therefore, it should be handled with care, and exposure should be minimized.

Future Directions

Oxazole-containing peptides, including 2-Methyloxazole, form an intriguing family with a broad range of biological activities. They have shown extraordinary potential as a source of new drugs . Therefore, future research may focus on synthesizing various 2-Methyloxazole derivatives and screening them for various biological activities.

properties

IUPAC Name

2-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-5-2-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHCHJQEWYIJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502126
Record name 2-Methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxazole

CAS RN

23012-10-4
Record name 2-Methyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10502126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-oxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
DA Evans, VJ Cee, TE Smith, KJ Santiago - Organic Letters, 1999 - ACS Publications
… We envisioned that the C32−C33 bond could be formed by the union of a 2-methyloxazole and a lactone. Treatment of oxazole 10 with lithium diethylamide followed by introduction of …
Number of citations: 68 pubs.acs.org
Y Iso, AP Kozikowski - Synthesis, 2006 - thieme-connect.com
In structure-activity relationship studies directed toward the use of mGluR5 antagonists in the treatment of drug abuse, we sought a convenient means for gaining access to the oxazole …
Number of citations: 10 www.thieme-connect.com
GE Benoit, JS Carey, AM Chapman… - … Process Research & …, 2008 - ACS Publications
The large-scale preparation of 2-methyloxazole-4-carboxaldehyde presents a significant challenge due to the physical characteristics of the molecule. A method for the preparation of 10…
Number of citations: 18 pubs.acs.org
AI Meyers, DG Walker - The Journal of Organic Chemistry, 1982 - ACS Publications
… In summary, the earlier report on elaboration of the 2-methyloxazole, 1, must be considered incorrect, and the surprising resistance of the 2-methyl group toward carbanion formation still …
Number of citations: 20 pubs.acs.org
R Romagnoli, PG Baraldi, F Prencipe, P Oliva… - Scientific reports, 2017 - nature.com
… The relative positions of the two aromatic rings on the 2-methyloxazole core seemed to be … rings at the 4- and 5-positions on the 2-methyloxazole system (4a vs. 5a, 4b vs. 5b, 4c vs. …
Number of citations: 21 www.nature.com
HJ RICHTER, WC FEIST - The Journal of Organic Chemistry, 1961 - ACS Publications
… The oxime of this ketone in acetic anhydride-acetic acid with hydrogen chloride formed 4,5-acenaphtho[d]2-methyloxazole. 4-Amino-5-acenaphthenol hydrochloride formed the same …
Number of citations: 1 pubs.acs.org
C Wu, ZW Liang, YY Xu, WM He, JN Xiang - Chinese Chemical Letters, 2013 - Elsevier
… Nine 5-aryl-2-methyloxazole derivatives were synthesized via gold-catalyzed alkyne oxidation. All of the compounds have been screened for their antiproliferative activities against MCF-…
Number of citations: 30 www.sciencedirect.com
F Akutsu, M Inoki, K Sunouchi, Y Sugama… - Polymer, 1998 - Elsevier
Novel aromatic polyamides having 2-methyl-4,5-oxazolediyl units in the main chains were synthesized. The polyamides were prepared from 4,5-di(4-aminophenyl)-2-methyloxazole (…
Number of citations: 33 www.sciencedirect.com
JD Perez, DA Wunderlin - The Journal of Organic Chemistry, 1987 - ACS Publications
… Therefore we carried out the FVPof 5-ethyl-3-methylisoxazole (5), which afforded quantitatively 5-ethyl-2-methyloxazole (… identified in the reaction mixture as 5-ethyl-2methyloxazole (7): …
Number of citations: 23 pubs.acs.org
T Ohta, A Fukumoto, Y Iizaka, F Kato… - Biological and …, 2020 - jstage.jst.go.jp
… 29-2, pimprinine [5-(1H-indol-3-yl)-2-methyloxazole]—a metabolite produced by Streptomyces pimprina— 20) was reported to exhibit anti-tuberculosis activity. No. 48, (2E,4E)-2-methyl-…
Number of citations: 11 www.jstage.jst.go.jp

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